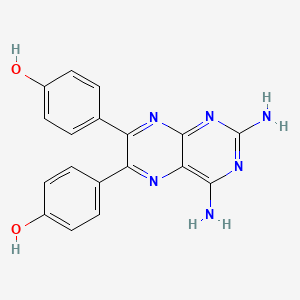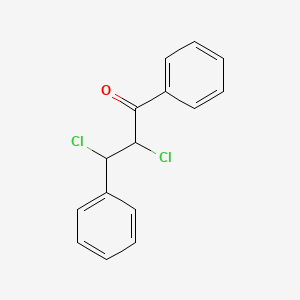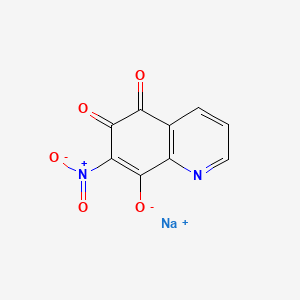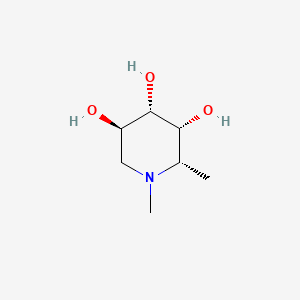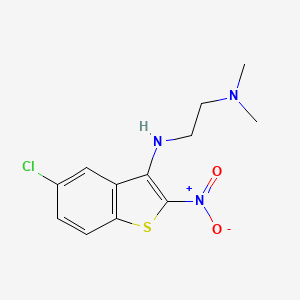![molecular formula C23H29N B15197275 1-methyl-2-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethyl]piperidine CAS No. 67226-81-7](/img/structure/B15197275.png)
1-methyl-2-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[2-(2-tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethyl]piperidine is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 1-methyl-2-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethyl]piperidine involves multiple steps, starting with the preparation of the tricyclic core. The synthetic route typically includes:
Formation of the tricyclic core: This step involves cyclization reactions to form the tricyclic structure.
Functionalization: Introduction of functional groups such as methyl and piperidine moieties.
Final assembly: Coupling of the functionalized tricyclic core with the piperidine ring under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-Methyl-2-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the tricyclic structure or the piperidine ring.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-methyl-2-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethyl]piperidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tricyclic structure allows for specific binding interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include:
β-Copaene: Shares a similar tricyclic structure but differs in functional groups.
β-Ylangene: Another tricyclic compound with distinct substituents.
Tricyclo[4.4.0.0(2,7)]decane derivatives: Compounds with similar core structures but varying functional groups.
Properties
CAS No. |
67226-81-7 |
|---|---|
Molecular Formula |
C23H29N |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
1-methyl-2-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethyl]piperidine |
InChI |
InChI=1S/C23H29N/c1-24-17-7-6-10-20(24)15-16-23-21-11-4-2-8-18(21)13-14-19-9-3-5-12-22(19)23/h2-5,8-9,11-12,20,23H,6-7,10,13-17H2,1H3 |
InChI Key |
ADSHITFFHUVGKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CCC2C3=CC=CC=C3CCC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


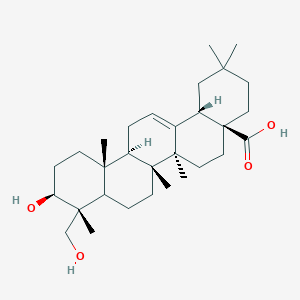
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide](/img/structure/B15197197.png)
